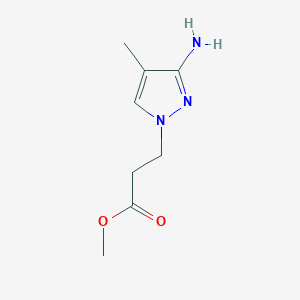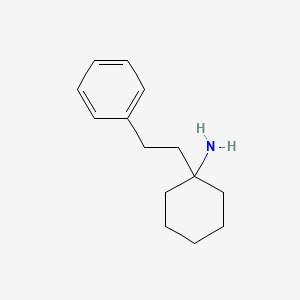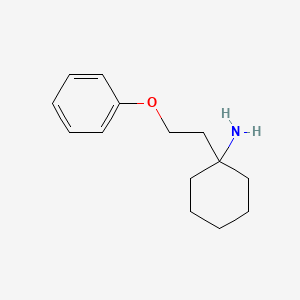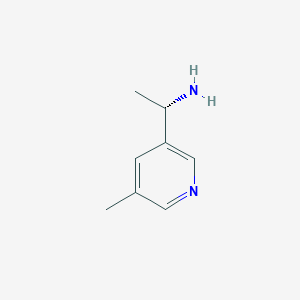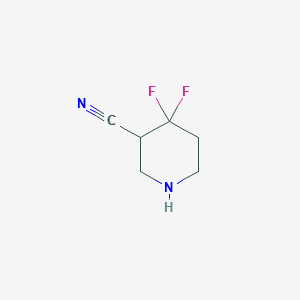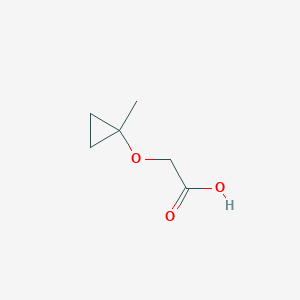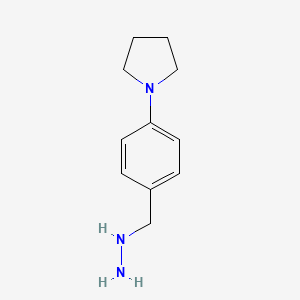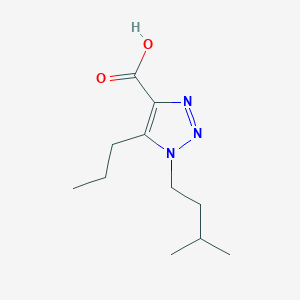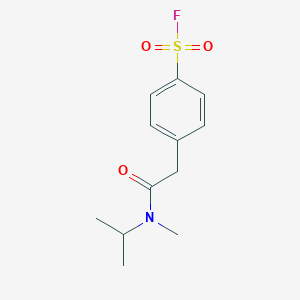
4-(2-(Isopropyl(methyl)amino)-2-oxoethyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group, a benzene ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzene derivative with a sulfonyl chloride, followed by the introduction of the carbamoyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of functionalized benzene compounds.
Scientific Research Applications
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, which can lead to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 4-({[methyl(propan-2-yl)carbamoyl]methyl}amino)benzamide
- 4-methyl-2-[({[methyl(propan-2-yl)carbamoyl]methyl}carbamoyl)amino]pentanoic acid
Uniqueness
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of electrophilicity and nucleophilicity, making it a versatile reagent in various chemical and biochemical applications.
Properties
Molecular Formula |
C12H16FNO3S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16FNO3S/c1-9(2)14(3)12(15)8-10-4-6-11(7-5-10)18(13,16)17/h4-7,9H,8H2,1-3H3 |
InChI Key |
ABGQIYFZFKYEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


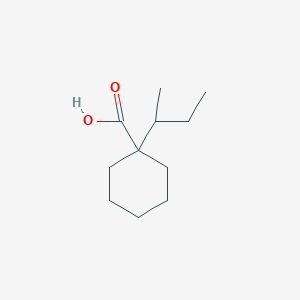
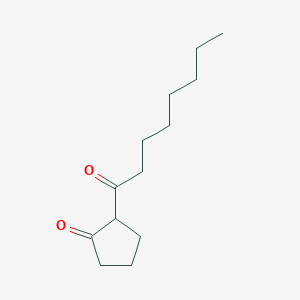
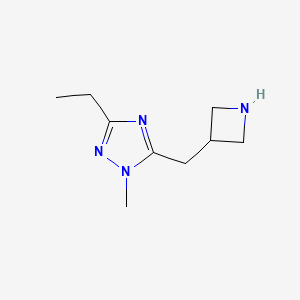
![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)
